Cas no 926236-77-3 (2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid)

2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid is a fluorinated and sulfonamide-substituted phenylacetic acid derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a fluorine atom at the 3-position, a methoxy group at the 4-position, and a sulfamoyl moiety at the 5-position, which contribute to its unique reactivity and biological activity. The acetic acid side chain enhances its solubility and versatility as an intermediate in synthetic chemistry. This compound may serve as a valuable building block for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined structure and functional group arrangement make it suitable for structure-activity relationship studies.
2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid structure
926236-77-3 structure
Product Name:2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid
CAS No:926236-77-3
MF:C9H10FNO5S
MW:263.24280500412
CID:4665515
Update Time:2025-05-23

2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Fluoro-4-methoxy-5-sulfamoylphenyl)acetic Acid
    • 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid
    • Inchi: 1S/C9H10FNO5S/c1-16-9-6(10)2-5(4-8(12)13)3-7(9)17(11,14)15/h2-3H,4H2,1H3,(H,12,13)(H2,11,14,15)
    • InChI Key: YKFIHBKALRAACF-UHFFFAOYSA-N
    • SMILES: C1(CC(O)=O)=CC(F)=C(OC)C(S(N)(=O)=O)=C1

2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid Pricemore >>

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Additional information on 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid

Introduction to 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (CAS No. 926236-77-3)

2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid, identified by its CAS number 926236-77-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by a phenyl ring substituted with fluorine, methoxy, and sulfamoyl groups, which collectively contribute to its unique chemical properties and potential biological activities.

The structural features of 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid make it a promising candidate for further investigation in drug discovery and development. The presence of a fluorine atom at the 3-position of the phenyl ring is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity to biological targets. Similarly, the methoxy group at the 4-position and the sulfamoyl group at the 5-position introduce polar functionalities that can influence solubility and interactions with biological molecules.

In recent years, there has been a growing interest in the development of sulfonamide derivatives as pharmacological agents due to their broad spectrum of biological activities. Sulfamoyl groups are known to exhibit inhibitory effects on various enzymes and receptors, making them valuable in the treatment of inflammatory diseases, infectious diseases, and cancer. The specific arrangement of substituents in 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid suggests potential applications in these therapeutic areas.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of fluorine, methoxy, and sulfamoyl groups provides a rich chemical space for structural modifications, allowing researchers to fine-tune its properties for specific biological targets. For instance, the fluorine atom can be leveraged to improve pharmacokinetic profiles, while the sulfamoyl group can be modified to enhance binding affinity to enzymes or receptors.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development. Fluorine substitution can alter electronic properties, lipophilicity, and metabolic stability, all of which are critical factors in determining a drug's efficacy and safety. 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl strong>)< strong>acetic acid strong>) aligns with this trend by incorporating a fluorine atom into its structure.

In addition to its potential as a drug scaffold, 2-(3-< strong >fluoro strong >)-4- < strong >methoxy strong >)-5-sulfamoylphenyl)< strong >acetic acid strong >) may also find applications in agrochemicals and materials science. The presence of multiple functional groups makes it a versatile building block for synthesizing more complex molecules with tailored properties.

The synthesis of 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid involves several key steps that highlight the compound's complexity. The introduction of the fluorine atom typically requires specialized synthetic methodologies, such as halogen exchange reactions or direct fluorination techniques. Similarly, the incorporation of the sulfamoyl group often involves nucleophilic substitution reactions or condensation reactions with appropriate sulfonic acids.

Ongoing research in medicinal chemistry continues to explore new ways to utilize compounds like 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. One area of particular interest is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in anticancer therapies. By modifying the structure of this compound, researchers aim to develop more effective kinase inhibitors with improved selectivity and reduced side effects.

The role of computational chemistry and molecular modeling has become increasingly important in understanding the behavior of complex molecules like 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid. These tools allow researchers to predict how the compound will interact with biological targets at the molecular level, providing valuable insights into its potential therapeutic applications.

In conclusion, 2-(3-fluoro-4-methoxy-5-sulfamoylphenyl)acetic acid (CAS No. 926236-77-3) is a multifunctional compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for drug design, particularly in the areas of kinase inhibition and other therapeutic applications. As research continues to uncover new uses for this compound, it is likely to play an important role in future medical advancements.

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